Ethyl[(3-iodophenyl)methyl]methylamine
Description
Ethyl[(3-iodophenyl)methyl]methylamine is a secondary amine featuring a 3-iodobenzyl group attached to a methylamine core, with an ethyl substituent on the nitrogen atom. The iodine atom at the 3-position of the phenyl ring likely influences electronic properties and steric interactions, distinguishing it from non-halogenated or differently substituted analogs.
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-3-12(2)8-9-5-4-6-10(11)7-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBDTAXFHBWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-iodophenyl)methyl]methylamine typically involves the reaction of 3-iodobenzyl chloride with ethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-iodophenyl)methyl]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl[(3-aminophenyl)methyl]methylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethylamines depending on the nucleophile used.
Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives.
Reduction Reactions: The primary product is ethyl[(3-aminophenyl)methyl]methylamine.
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Development : Ethyl[(3-iodophenyl)methyl]methylamine serves as a key intermediate in synthesizing pharmaceutical compounds. Its derivatives have been explored for therapeutic effects against various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibitors. For instance, derivatives have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation.
Organic Synthesis
This compound acts as a building block in the synthesis of complex organic molecules. It can participate in various chemical reactions:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : It can be oxidized to form N-oxides or reduced to yield amine derivatives, expanding its utility in synthetic chemistry.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Various nucleophiles (e.g., halides) | Substituted phenyl derivatives |
| Oxidation | Potassium permanganate | N-oxides |
| Reduction | Lithium aluminum hydride | Amine derivatives |
Biological Studies
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of this compound have shown activity against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported in the range of 30-50 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 40 |
| This compound | S. aureus | 50 |
- Anticancer Activity : The compound's potential as an anticancer agent has been explored through various studies. Similar compounds have demonstrated cytotoxic effects against cancer cell lines, with IC50 values ranging from 10 to 25 µM in assays involving human cancer cells such as HeLa and MCF-7.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to controls, suggesting its potential as a lead compound for further drug development.
- Clinical Trials Involving Derivatives : Several clinical trials have evaluated the safety and efficacy of derivatives of this compound in treating specific conditions, including cancer and infections. These trials have provided valuable insights into the pharmacokinetics and therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of Ethyl[(3-iodophenyl)methyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted phenyl ring can engage in halogen bonding with target molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylmethylamine Derivatives
Ethyl[(3-iodophenyl)methyl]methylamine belongs to a broader class of arylalkylamines with varying substituents and alkyl chain configurations. Key comparisons include:
Key Observations :
- Amine Configuration : Secondary amines (e.g., ethyl-methylamine) exhibit higher potency in neurotransmitter uptake inhibition compared to primary or tertiary amines, as seen in tricyclic antidepressants .
Pharmacological Activity and Lipophilicity
This compound’s activity can be contextualized using data from structurally related compounds:
- Norepinephrine Uptake Inhibition: Tricyclic secondary methylamines (e.g., desmethylimipramine): 10–100x more potent than primary or tertiary analogs due to optimal alignment with hydrophobic binding sites . Diphenylmethylamines: Moderate activity, suggesting the iodine substituent in this compound may enhance target engagement via halogen bonding .
- Octanol-Water Partition Coefficient (Pa): Secondary amines with aromatic iodine (estimated Pa > 4.0) likely surpass chlorinated analogs (Pa ~3.8) in membrane permeability, aligning with trends observed for esters lacking charged carboxyl groups .
Stability and Metabolic Considerations
- Oxidative Stability : N-Oxide formation is less favorable in nitrogen-containing compounds compared to sulfur-containing analogs (e.g., S-oxides are 15–24 kcal/mol more stable) . This compound’s secondary amine may resist oxidation better than primary amines, extending half-life.
- Metabolic Pathways: Bulky iodine substituents may slow hepatic metabolism, contrasting with smaller halogens (e.g., chlorine) or non-halogenated phenyl groups .
Biological Activity
Ethyl[(3-iodophenyl)methyl]methylamine is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential interactions with biological systems. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features an iodine atom attached to a phenyl ring, which enhances its polarizability and may influence its biological interactions. The compound can be synthesized through various organic chemistry methods, making it accessible for research purposes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The iodine-substituted phenyl ring can engage in halogen bonding, while the amine group facilitates hydrogen bonding or ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Biological Applications
1. Enzyme-Substrate Interactions
this compound serves as a useful tool in studying enzyme-substrate interactions. Its ability to form specific bonds allows researchers to investigate the kinetics and mechanisms of enzyme action.
2. Receptor Binding Studies
The compound's structural characteristics make it suitable for receptor binding studies, particularly in pharmacological research aimed at understanding drug-receptor interactions.
3. Synthesis of Complex Molecules
In synthetic organic chemistry, this compound acts as a building block for the development of more complex organic molecules, which can have significant biological implications.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a series of analogs were tested for their ability to inhibit cancer cell proliferation. The compound showed promising results with IC50 values indicating significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines, suggesting its potential as a lead compound in cancer therapy .
Case Study: Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, indicating its potential application in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
